

Comparative Analysis: PF-06764427 and CM764

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Compound of Interest		
Compound Name:	CM764	
Cat. No.:	B606745	Get Quote

A comparative analysis between PF-06764427 and **CM764** is not possible at this time due to the absence of publicly available scientific literature or clinical trial data for a compound designated as **CM764**.

This guide will therefore provide a comprehensive overview of PF-06764427, a potent and selective M1 muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM). The information presented can serve as a valuable reference for researchers and drug development professionals when evaluating similar compounds.

In-Depth Analysis of PF-06764427

PF-06764427 is recognized as a potent, selective M1 mAChR positive allosteric modulator.[1] It has been characterized as an "ago-PAM," indicating that in addition to potentiating the effect of the endogenous ligand acetylcholine, it also possesses intrinsic agonist activity at the M1 receptor.[2][3] This dual activity has been a key focus of its preclinical evaluation.

Quantitative Data Summary

The following table summarizes the key in vitro potency and activity data for PF-06764427.



Parameter	Value	Cell Line	Assay Type	Reference
PAM EC50	55 nM	-	PathHunter Arrβ2	[1]
PAM EC50	30 nM ± 3	M1-CHO	Calcium Mobilization	[2]
Agonist EC50	610 nM ± 14	M1-CHO	Calcium Mobilization	[2][4]

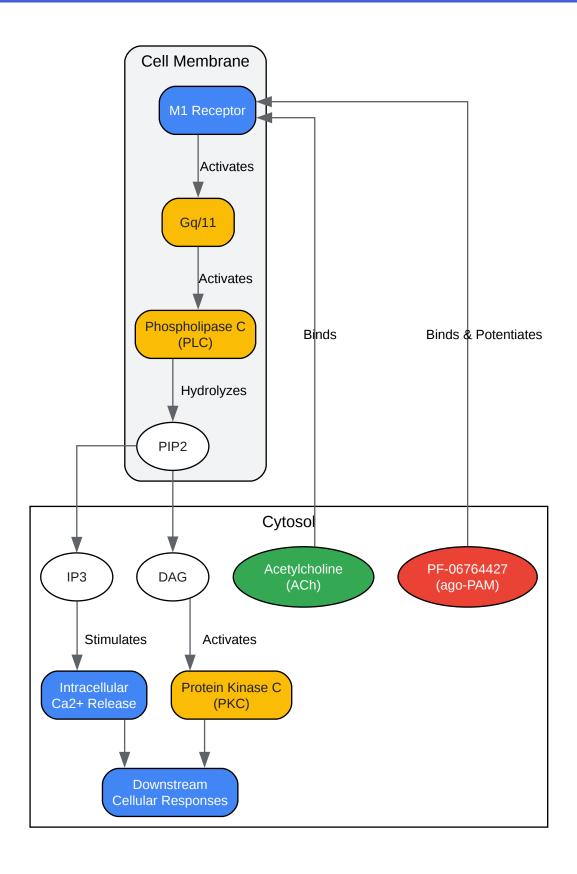
Preclinical Observations

Studies have shown that PF-06764427 demonstrates robust potentiation of acetylcholine across both G-protein and β -arrestin2 pathways.[1] However, its intrinsic agonist activity has been linked to adverse effects. In preclinical models, PF-06764427 has been observed to induce behavioral convulsions in mice.[2][5] This effect is believed to be a consequence of excessive M1 receptor activation due to its ago-PAM properties.[2][6] Some studies suggest that this intrinsic agonism may limit the therapeutic window and potentially reduce efficacy in improving cognitive function.[2]

Signaling Pathway

PF-06764427 positively modulates the M1 muscarinic acetylcholine receptor, which primarily signals through the Gq/11 G-protein pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).





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M1 Receptor Signaling Pathway



Experimental Protocols

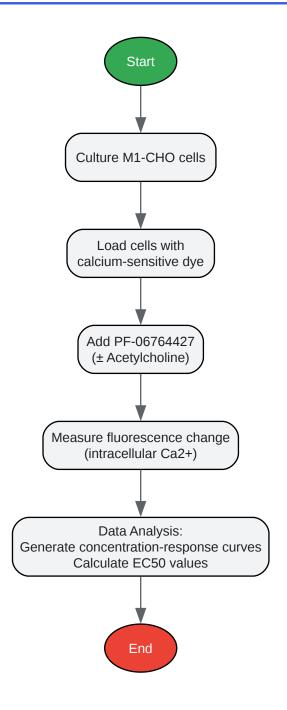
In Vitro Calcium Mobilization Assay

The agonist and PAM activity of PF-06764427 was assessed using Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor.[2][4]

- Cell Line: M1-CHO cells.
- Methodology: Cells were loaded with a calcium-sensitive fluorescent dye. The compound
 was added alone to measure intrinsic agonist activity (increase in intracellular Ca2+). To
 measure PAM activity, the compound was added in the presence of a sub-maximal
 concentration of acetylcholine, and the potentiation of the acetylcholine-induced calcium
 response was quantified.
- Data Analysis: Concentration-response curves were generated to determine EC50 values for both agonist and PAM activities.

The workflow for this type of assay is outlined below.





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